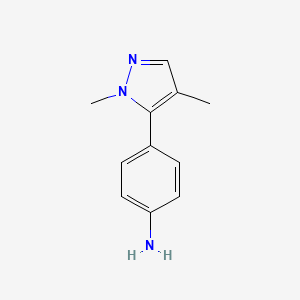
4-(1,4-Dimethyl-1H-pyrazol-5-yl)aniline
Übersicht
Beschreibung
“4-(1,4-Dimethyl-1H-pyrazol-5-yl)aniline” is a chemical compound with the molecular formula C9 H9 N3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to an aniline group . The pyrazole ring is a five-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a molecular weight of 159.19 .Wissenschaftliche Forschungsanwendungen
Green Synthesis and Biological Applications
A study by Banerjee et al. (2011) developed an environmentally friendly multicomponent synthesis of polysubstituted aniline derivatives, including those related to 4-(1,4-Dimethyl-1H-pyrazol-5-yl)aniline, highlighting their potential in biological, pharmacological, and optical applications. This method utilizes silica nanoparticles as a reusable catalyst, demonstrating an efficient synthesis approach with potential environmental benefits (Banerjee et al., 2011).
Molecular Structure and Interaction Studies
Shawish et al. (2021) focused on the synthesis and structural analysis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. Their work provides insights into the molecular interactions and electronic properties of these compounds, useful for designing materials with specific physical properties (Shawish et al., 2021).
Corrosion Inhibition
Research on bipyrazole derivatives, including compounds structurally similar to this compound, has shown potential activity as corrosion inhibitors. Wang et al. (2006) conducted a theoretical study to elucidate the inhibition efficiencies and reactive sites of these compounds, providing a foundation for developing new materials for corrosion protection (Wang et al., 2006).
Electroluminescence and Material Science
The synthesis of novel amorphous molecular materials with bipolar characteristics for electroluminescence, including derivatives of aniline, demonstrates the utility of these compounds in creating multicolor light-emitting devices. Doi et al. (2003) designed compounds with significant potential for organic electroluminescent devices, highlighting the versatility of aniline derivatives in material science (Doi et al., 2003).
Antileishmanial and Antimicrobial Activities
Studies on pyrazolopyridine derivatives, including those structurally related to this compound, have revealed promising antileishmanial and antimicrobial activities. Mello et al. (2004) synthesized and analyzed several compounds, finding significant biological activity against Leishmania amazonensis and highlighting the potential of these compounds in medical applications (Mello et al., 2004).
Eigenschaften
IUPAC Name |
4-(2,4-dimethylpyrazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-7-13-14(2)11(8)9-3-5-10(12)6-4-9/h3-7H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPYUTNVMUTXFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





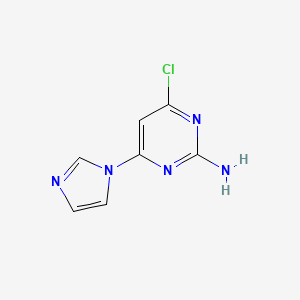
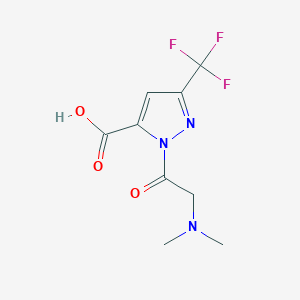
![3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1530595.png)
![4-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1530596.png)
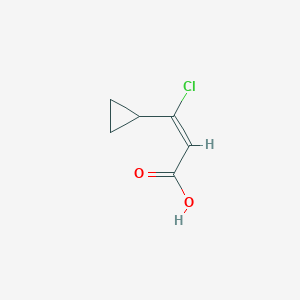
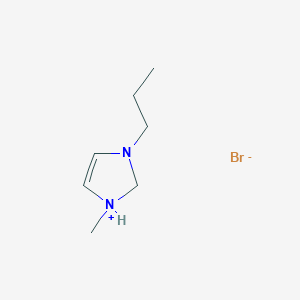

![2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1530607.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1530609.png)
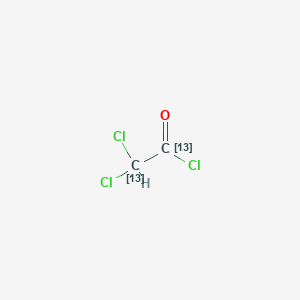

![2-[(Dimethylamino)methylene]-5-(5-methyl-2-furyl)cyclohexane-1,3-dione](/img/structure/B1530612.png)